Cimiracemoside I Demonstrates the Highest 5-HT7 Receptor Inhibition Among Ten Tested Black Cohosh Triterpene Glycosides
In a direct head-to-head comparative screen against the human 5-HT7 serotonin receptor, Cimiracemoside I exhibited the greatest percentage inhibition at 250 μg/mL among ten structurally related black cohosh constituents tested under identical conditions [1]. At the same concentration, Cimiracemoside I achieved 69% inhibition, notably higher than the most commonly referenced black cohosh marker compounds actein (50%) and 23-epi-26-deoxyactein (31%), as well as 26-deoxyactein (55%) and 2-O-acetylactein (47%) [1].
| Evidence Dimension | 5-HT7 receptor percentage inhibition at 250 μg/mL |
|---|---|
| Target Compound Data | 69% inhibition |
| Comparator Or Baseline | Actein: 50%; 23-Epi-26-deoxyactein: 31%; 26-Deoxyactein: 55%; 2-O-Acetylactein: 47% |
| Quantified Difference | Cimiracemoside I: 69% vs. Actein: 50% (Δ = +19 percentage points; 1.38-fold higher); vs. 23-Epi-26-deoxyactein: 31% (Δ = +38 percentage points; 2.23-fold higher). Among all ten compounds tested, Cimiracemoside I ranked #1. |
| Conditions | Human 5-HT7 receptor; antagonist mode; assay conducted at 250 μg/mL; preliminary data reported by NR Farnsworth group, 2007 [1]. |
Why This Matters
For researchers investigating the serotonergic mechanisms of black cohosh in menopausal symptom relief (vasomotor instability, mood), Cimiracemoside I provides a pharmacologically distinct probe with the highest 5-HT7 engagement in its class, enabling target deconvolution studies that lower-potency analogs cannot support.
- [1] Farnsworth NR, Chen SN, Fabricant DS, et al. Preliminary data on 5-HT7 receptor inhibition by black cohosh triterpene glycosides. As reported in: Table 3, PMC3645894. 2007. View Source
